molecular formula C14H14N2O2 B6647021 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid

1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B6647021
M. Wt: 242.27 g/mol
InChI Key: WVTZAHVTDYPEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid, also known as QMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. QMC is a cyclopropane derivative that contains a quinoline ring, making it a unique and versatile compound.

Mechanism of Action

The exact mechanism of action of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. This compound has also been shown to modulate the expression of genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis. In neurons, this compound has been shown to reduce oxidative stress and protect against neurodegeneration. In immune cells, this compound has been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has several advantages for lab experiments, including its versatility and potential to be used in a variety of research fields. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid. One area of research could focus on the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research could focus on the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific research fields.

Synthesis Methods

1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloroquinoline with cyclopropanecarboxylic acid and subsequent reduction with sodium borohydride. Another method involves the reaction of 4-aminopyridine with cyclopropanecarboxylic acid, followed by cyclization with acetic anhydride. Both methods have been shown to produce high yields of this compound.

Scientific Research Applications

1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.

Properties

IUPAC Name

1-[(quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-13(18)14(6-7-14)9-16-12-5-8-15-11-4-2-1-3-10(11)12/h1-5,8H,6-7,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTZAHVTDYPEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC2=CC=NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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